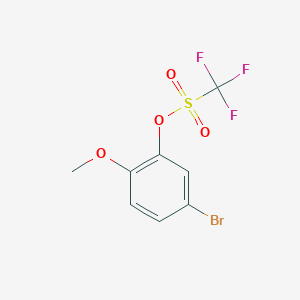

5-Bromo-2-methoxyphenyl trifluoromethanesulphonate

Beschreibung

5-Bromo-2-methoxyphenyl trifluoromethanesulphonate is a sulfonate ester characterized by a brominated methoxyphenyl backbone and a trifluoromethanesulphonyl group. This compound is typically employed as an intermediate in organic synthesis, particularly in cross-coupling reactions or as a leaving group in nucleophilic substitutions due to the electron-withdrawing trifluoromethanesulphonyl moiety.

Eigenschaften

Molekularformel |

C8H6BrF3O4S |

|---|---|

Molekulargewicht |

335.10 g/mol |

IUPAC-Name |

(5-bromo-2-methoxyphenyl) trifluoromethanesulfonate |

InChI |

InChI=1S/C8H6BrF3O4S/c1-15-6-3-2-5(9)4-7(6)16-17(13,14)8(10,11)12/h2-4H,1H3 |

InChI-Schlüssel |

ZOGMEMQWZDKJRN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Br)OS(=O)(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 5-bromo-2-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The product is then purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

5-Bromo-2-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl halides and boronic acids.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-methoxyphenyl trifluoromethanesulphonate is used in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, which facilitates nucleophilic substitution reactions . In coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination to form the desired product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares derivatives of 5-bromo-2-methoxyphenyl-containing compounds synthesized via Dess-Martin Periodinane oxidation, as reported in Molecules (2010) . These analogs share the 5-bromo-2-methoxyphenyl backbone but differ in substituents attached to a thiazole ring, enabling a systematic evaluation of structural effects on yield, physical state, and reactivity.

Table 1: Comparative Data for 5-Bromo-2-methoxyphenyl Derivatives

| Compound ID | Substituent | Physical State | Yield (%) |

|---|---|---|---|

| 2f | 4-Trifluoromethylphenyl | Pale yellow oil | 35 |

| 2g | 4-Chlorophenyl | Colorless oil | 89 |

| 2h | Thiophen-2-yl | Yellow wax | 79 |

| 2i | 4-Methoxyphenyl | Colorless oil | 83 |

Key Findings:

Substituent Effects on Yield :

- The trifluoromethylphenyl-substituted derivative (2f ) exhibited the lowest yield (35%), likely due to steric hindrance or electronic deactivation imparted by the strong electron-withdrawing -CF₃ group, which may slow reaction kinetics .

- In contrast, the chlorophenyl (2g ) and methoxyphenyl (2i ) analogs achieved high yields (89% and 83%, respectively), suggesting that moderate electron-withdrawing (-Cl) or donating (-OCH₃) groups optimize reactivity in this system .

Physical State Variations: 2h (thiophen-2-yl) formed a yellow wax, distinct from the oily states of other derivatives. This may reflect increased intermolecular interactions (e.g., π-π stacking) from the aromatic thiophene ring .

Spectroscopic Confirmation: All compounds were characterized via IR, NMR, and LRMS, confirming the integrity of the 5-bromo-2-methoxyphenyl core. Notably, the thiazole ring’s electronic environment varied with substituents, as evidenced by shifts in $^{1}\text{H}$-NMR signals .

Biologische Aktivität

5-Bromo-2-methoxyphenyl trifluoromethanesulphonate (C₈H₆BrF₃O₄S) is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethanesulfonate functional group. This compound has gained attention in organic chemistry for its unique reactivity and potential biological applications. This article explores its biological activity, including interaction studies, synthesis pathways, and relevant case studies.

5-Bromo-2-methoxyphenyl trifluoromethanesulphonate appears as a light yellow crystalline solid. Its structure can be summarized as follows:

- Molecular Formula : C₈H₆BrF₃O₄S

- Functional Groups :

- Bromine (Br)

- Methoxy (-OCH₃)

- Trifluoromethanesulfonate (-SO₂CF₃)

The compound's reactivity is influenced by the electron-withdrawing nature of the trifluoromethanesulfonate group and the electron-donating properties of the methoxy group on the phenyl ring.

Reactivity Studies

Research has shown that 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate interacts with various nucleophiles. This characteristic is pivotal for synthetic pathways and potential biological effects. The compound can serve as an electrophilic reagent in organic synthesis, which may lead to derivatives with distinct biological activities.

Case Studies

-

Anti-Cancer Activity :

- A study indicated that derivatives of compounds similar to 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate exhibited significant anti-cancer properties. For instance, compounds with similar structural features were tested against various cancer cell lines, showing IC50 values in the micromolar range .

- Specific derivatives demonstrated cytotoxicity against MCF cell lines, indicating potential applications in cancer therapy .

-

Inhibition Studies :

- Compounds structurally related to 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate have been evaluated for their ability to inhibit enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCAT1/2). These studies revealed promising inhibitory activities, suggesting that further exploration of this compound could yield effective therapeutic agents .

Synthesis Pathways

The synthesis of 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate typically involves several steps:

- Formation of the Phenol : Starting from anisole derivatives.

- Bromination : Introducing the bromine atom at the desired position on the aromatic ring.

- Sulfonation : Adding the trifluoromethanesulfonate group through electrophilic substitution.

This synthetic route allows for selective introduction of functional groups, enhancing its reactivity and potential biological applications.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-fluorophenyl trifluoromethanesulphonate | Contains fluorine instead of methoxy | May exhibit different reactivity due to fluorine |

| 4-Bromo-2-methoxyphenyl trifluoromethanesulphonate | Bromine at a different position on the ring | Potentially different selectivity in reactions |

| 5-Iodo-2-methoxyphenyl trifluoromethanesulphonate | Iodine instead of bromine | Iodine's larger size may affect sterics |

This table illustrates how different halogens and substituents impact reactivity and biological profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate, and how can purity be ensured?

- Methodology :

- Step 1 : Start with 5-bromo-2-methoxyphenol as the precursor. React with trifluoromethanesulfonic anhydride (Tf2O) in anhydrous dichloromethane (DCM) under inert conditions (argon/nitrogen). Use a base like pyridine or triethylamine to scavenge protons .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a non-polar solvent (e.g., hexane).

- Validation : Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane:EtOAc). Confirm purity using <sup>1</sup>H/<sup>19</sup>F NMR and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Recommended Techniques :

- <sup>1</sup>H and <sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm).

- <sup>19</sup>F NMR : Detect the triflate group (δ –75 to –80 ppm).

- Mass Spectrometry (ESI-MS) : Look for [M+H]<sup>+</sup> or [M–OTf]<sup>+</sup> fragments.

- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry (if single crystals are obtained) .

Advanced Research Questions

Q. How does the trifluoromethanesulphonyl (OTf) group influence reactivity in transition-metal-catalyzed reactions?

- Mechanistic Insight :

- The OTf group acts as a superior leaving group compared to halides, enabling efficient palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Stille reactions). For example, in the synthesis of anthracyclines, palladium-mediated reduction of triflates yields regiospecific products with >90% efficiency .

- Experimental Design : Optimize catalyst loading (e.g., Pd(PPh3)4 at 2–5 mol%) and ligand systems (e.g., SPhos) in THF or DMF at 80–100°C. Monitor side-product formation (e.g., dehalogenation) via GC-MS .

Q. What are the applications of 5-Bromo-2-methoxyphenyl derivatives in environmental photocatalysis?

- Case Study :

- Tris(5-bromo-2-methoxyphenyl)antimony derivatives exhibit photocatalytic activity for degrading recalcitrant pollutants (e.g., chlorinated aromatics). Under UV light (λ = 254 nm), these compounds generate reactive oxygen species (ROS) that mineralize contaminants in wastewater .

- Optimization : Test under varied pH (3–9) and light intensities. Use LC-MS to track degradation intermediates and quantify ROS (e.g., hydroxyl radicals via terephthalic acid fluorescence assay) .

Q. How can isomer formation be minimized during derivatization of this compound?

- Strategies :

- Temperature Control : Maintain reactions below 0°C to suppress thermal rearrangement.

- Catalyst Screening : Use ytterbium triflate (Yb(OTf)3) to enhance regioselectivity in nitration or halogenation. For example, Yb(OTf)3 in 69% HNO3/DCM reduces para-substituted byproducts by 40% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the meta position relative to the methoxy group .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported reaction yields for triflate intermediates?

- Analysis :

- Variable Source : Differences in anhydrous conditions (trace water hydrolyzes triflates). Validate reagent purity via Karl Fischer titration.

- Catalyst Deactivation : Palladium catalysts may be poisoned by residual sulfur from incomplete Tf2O reactions. Pre-treat with activated charcoal or filter through Celite .

- Validation : Replicate reactions using rigorously dried solvents and compare yields via HPLC area normalization .

Methodological Best Practices

Q. What storage conditions preserve the stability of 5-Bromo-2-methoxyphenyl trifluoromethanesulphonate?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.